Pyriminobac-methyl

描述

“Pyriminobac-methyl” is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. It is known for its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “Pyriminobac-methyl” involves several steps, each requiring specific conditions to ensure the desired product is obtained. The initial step typically involves the reaction of precursor compounds under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The intermediate products are then purified and subjected to further reactions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants. Advanced techniques like distillation, crystallization, and chromatography are employed to purify the compound and ensure its quality meets industry standards.

化学反应分析

Types of Reactions

“Pyriminobac-methyl” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Substitution: Halogenation and nitration are common substitution reactions involving reagents like chlorine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of halogenated or nitrated derivatives.

科学研究应用

Herbicidal Efficacy

Pyriminobac-methyl is known for its selective action against specific weed species, particularly barnyardgrass (Echinochloa crus-galli) and Leptochloa chinensis . The compound works by inhibiting the enzyme acetolactate synthase (ALS) , which is crucial for the biosynthesis of branched-chain amino acids in plants. This mechanism effectively suppresses weed growth while allowing rice plants to thrive.

- Application Rates : this compound is applied at significantly lower rates compared to other broad-spectrum herbicides. Studies indicate that it has an herbicidal activity 1.5 to 2 times higher than bensulfuron-methyl and requires only one-fifth to one-tenth of the application rate for effective control of target weeds .

Environmental Behavior

Understanding the environmental impact of this compound is essential for sustainable agricultural practices. Research has focused on its adsorption-desorption characteristics, degradation pathways, and leaching potential in various soil types.

- Adsorption and Mobility : Studies conducted across five different soil types in China revealed that this compound exhibits varying degrees of mobility. The Freundlich adsorption model was used to describe its adsorption behavior, with coefficients indicating low mobility in certain soils (e.g., Phaeozem) and higher mobility in others (e.g., Anthrosol) .

- Degradation : The degradation of this compound follows first-order kinetics, with half-lives ranging from approximately 37 to 66 days depending on environmental conditions. Abiotic factors play a significant role in its degradation, posing different contamination risks for groundwater systems based on soil composition and organic matter content .

Case Study 1: Paddy Fields in Japan

A comprehensive study conducted in paddy fields around Lake Biwa, Japan, monitored the concentrations of this compound post-application. The results indicated peak concentrations of 78 µg/L within one day of application, followed by a rapid decline over ten days . This study emphasized the importance of timing and environmental conditions on herbicide effectiveness and persistence.

Case Study 2: Laboratory Simulations

Laboratory experiments simulating agricultural conditions have provided insights into the leaching behavior of this compound. These studies demonstrated that while the compound has a high potential for leaching in certain soil types, it also shows strong adsorption properties in others, suggesting a need for tailored application strategies based on local soil characteristics .

Regulatory Aspects

The use of this compound is regulated under various agricultural guidelines to ensure environmental safety and minimize risks associated with pesticide residues. In China, the maximum residue limits (MRL) for this compound in paddy rice are set at 0.2 ppm, reflecting regulatory efforts to manage pesticide use effectively while safeguarding food safety .

Data Summary Table

| Parameter | Value |

|---|---|

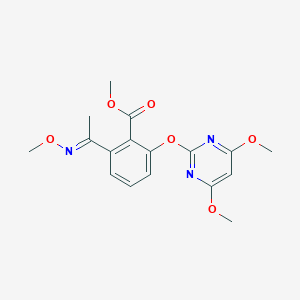

| Chemical Structure | Methyl 2-(4,6-dimethoxy-2-pyrimidinyloxy)-6-(1-methoxyiminoethyl)benzoate |

| Mode of Action | Inhibition of acetolactate synthase (ALS) |

| Application Rate | 0.5 - 1 kg/ha |

| Peak Concentration (Japan) | 78 µg/L |

| Half-life | 37 - 66 days |

| Maximum Residue Limit (China) | Rice: 0.2 ppm; Brown Rice: 0.1 ppm |

作用机制

The mechanism by which “Pyriminobac-methyl” exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism can vary depending on the context and application.

生物活性

Pyriminobac-methyl is a selective herbicide belonging to the pyrimidine class, primarily used in rice cultivation to control various weed species. Its mode of action involves inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids, which disrupts protein synthesis in target plants. This article explores the biological activity of this compound, including its efficacy against specific weeds, environmental behavior, and case studies that highlight its application and impact.

This compound functions as an ALS inhibitor, which is a crucial pathway for the production of essential amino acids in plants. This inhibition leads to stunted growth and eventual death of susceptible weed species. The compound's effectiveness is particularly noted in controlling monocotyledonous weeds, which are prevalent in rice paddies.

Efficacy Against Weeds

Research indicates that this compound exhibits significant herbicidal activity against several weed species. For instance, it has shown high efficacy against Digitaria sanguinalis (crabgrass), with root growth inhibition rates reaching 100% at concentrations of 100 mg/L and 95.2% at 50 mg/L. However, its effectiveness diminishes at lower concentrations, highlighting the importance of application rates for optimal control .

Table 1: Inhibition Rates of this compound on Various Weeds

| Weed Species | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|

| Digitaria sanguinalis | 100 | 100 |

| 50 | 95.2 | |

| 10 | 32.5 | |

| Brassica napus | 100 | 15.9 |

| 50 | 13.1 | |

| 10 | 9.2 |

Environmental Behavior

The environmental fate of this compound has been studied extensively, particularly its transport from agricultural fields to water bodies. A case study in Japan monitored the discharge of this compound from paddy fields into drainage canals, revealing that both surface runoff and percolation contribute significantly to herbicide loss . The compound's concentrations peaked shortly after application, with maximum levels recorded at approximately 78 µg/L.

Table 2: Concentrations of this compound Over Time

| Date | Concentration (µg/L) |

|---|---|

| May 1 | - |

| May 18 | 78 |

| June 16 | <10 |

Application in Paddy Fields

A detailed study conducted in the Lake Biwa basin highlighted the dynamics of this compound application in rice cultivation. The herbicide was applied multiple times during the growing season, with careful monitoring of its concentration in paddy water. The research demonstrated that effective water management practices could mitigate herbicide runoff, yet significant amounts still entered drainage systems via percolation .

Resistance Development

Research has also indicated that repeated use of this compound can lead to metabolic resistance in certain weed species. A study identified specific cytochrome P450 enzymes responsible for detoxifying ALS inhibitors, suggesting that resistance management strategies are essential for maintaining the efficacy of this herbicide .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Pyriminobac-methyl in environmental matrices?

To ensure accurate detection, researchers should employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for high sensitivity and specificity. Validation should include recovery tests (spiked samples) and calibration with certified reference materials (e.g., (E)-Pyriminobac-methyl standard solutions) . For soil analysis, extraction methods such as accelerated solvent extraction (ASE) or solid-phase extraction (SPE) are critical to minimize matrix interference .

Q. How does this compound interact with plant biochemical pathways to exert herbicidal effects?

this compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Experimental validation involves in vitro enzyme assays with purified ALS and in vivo studies on weed species (e.g., Echinochloa crus-galli). Dose-response curves should be constructed to determine IC50 values, with comparisons to resistant vs. susceptible plant strains to assess resistance mechanisms .

Advanced Research Questions

Q. How do soil physicochemical properties influence this compound’s adsorption-desorption behavior?

Adsorption is strongly correlated with soil organic matter (OM) and cation exchange capacity (CEC). Use the Freundlich model (non-linear isotherm) to quantify adsorption coefficients (Kf-ads), which range from 0.85 to 32.22 mg<sup>1−1/n</sup>L<sup>1/n</sup>kg<sup>−1</sup> across soil types. For soils with OM > 2%, adsorption is dominated by partitioning into organic phases, while low-OM soils rely on surface interactions (e.g., clay minerals). Desorption hysteresis (H-index < 0.7) indicates irreversible binding in high-OM soils .

Q. What experimental designs resolve contradictions in this compound degradation kinetics across studies?

Degradation half-lives vary widely (37.46–66.00 days) due to abiotic factors (pH, temperature) vs. microbial activity. To isolate mechanisms:

- Conduct sterilized vs. non-sterilized soil experiments to distinguish biotic vs. abiotic degradation.

- Use isotope-labeled this compound to track metabolic pathways.

- Apply first-order kinetics models with adjustments for soil moisture and redox conditions .

Q. How can mobility and groundwater contamination risks of this compound be predicted?

The groundwater ubiquity score (GUS) integrates soil adsorption (Kf-ads) and degradation half-life (DT50). For this compound, GUS values range from 0.9765–2.7160, indicating moderate-to-high leaching potential. Prioritize testing in soils with low OM (<1%) and sandy textures, where mobility is highest. Column leaching studies under simulated rainfall can validate field-scale transport models .

Q. Methodological Guidance for Complex Scenarios

Q. How should researchers address discrepancies between linear and Freundlich adsorption models for this compound?

The Freundlich model outperforms linear models (average R<sup>2</sup> = 0.9999 vs. 0.9950) due to its ability to capture heterogeneous adsorption sites. Linear models fail in soils with high OM, producing negative coefficients (e.g., Plinthosols). Best practices:

- Use Freundlich parameters (Kf-ads, 1/n) for risk assessments.

- Validate models with batch equilibrium experiments across multiple concentration ranges .

Q. What statistical frameworks are optimal for analyzing synergistic effects of this compound and co-occurring pollutants?

Multivariate analysis (e.g., principal component analysis) can disentangle interactions between this compound and heavy metals or other herbicides. For ecological risk assessments, use toxic unit (TU) additive models or concentration addition (CA) frameworks to quantify joint toxicity. Field data should be cross-validated with laboratory bioassays using species like Daphnia magna .

Q. Key Recommendations for Researchers

- Prioritize Freundlich over linear models for adsorption studies.

- Use isotope tracing to clarify degradation pathways.

- Validate field data with column leaching experiments for mobility assessments.

属性

IUPAC Name |

methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(E)-N-methoxy-C-methylcarbonimidoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSIUIGPBLPCDF-KEBDBYFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058307 | |

| Record name | Pyriminobac-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyriminobac-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

147411-69-6, 136191-64-5 | |

| Record name | Pyriminobac-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147411-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriminobac-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136191645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriminobac-methyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriminobac-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMINOBAC-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3768O35Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyriminobac-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105 - 106 °C | |

| Record name | Pyriminobac-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。